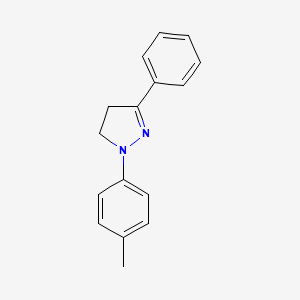
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride is a heterocyclic organic compound with the molecular formula C14H18Cl3N3 and a molecular weight of 334.7 g/mol This compound is known for its unique structure, which includes a pyridine ring attached to a tetrahydroquinoxaline moiety
准备方法
The synthesis of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-4-carbaldehyde with 1,2-diaminobenzene under specific conditions to form the tetrahydroquinoxaline core. This intermediate is then treated with hydrochloric acid to yield the trihydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
化学反应分析
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific functional groups.
科学研究应用
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can be compared with other similar compounds, such as:
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position, leading to variations in its chemical properties and applications.
1-(4-Fluoro-benzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride: The presence of a fluorine atom in this compound introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C14H18Cl3N3 |
|---|---|
分子量 |
334.7 g/mol |
IUPAC 名称 |
4-(pyridin-4-ylmethyl)-2,3-dihydro-1H-quinoxaline;trihydrochloride |
InChI |
InChI=1S/C14H15N3.3ClH/c1-2-4-14-13(3-1)16-9-10-17(14)11-12-5-7-15-8-6-12;;;/h1-8,16H,9-11H2;3*1H |
InChI 键 |
QNFHKDSTTJRVHB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=NC=C3.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


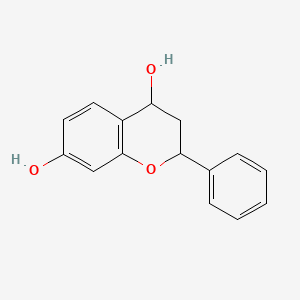
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)

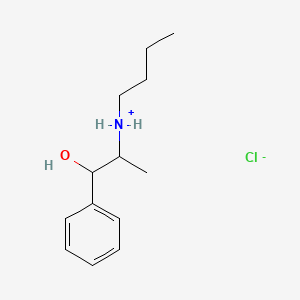

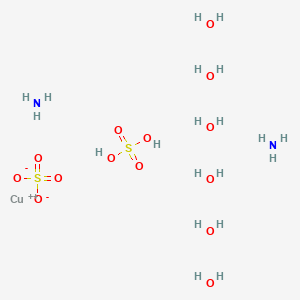
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)

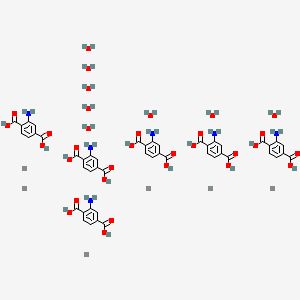
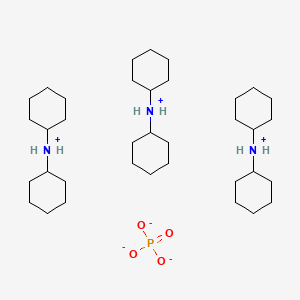
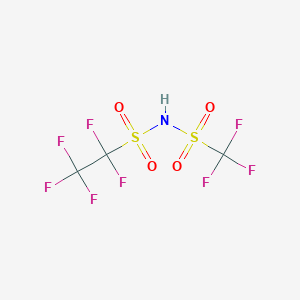
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
